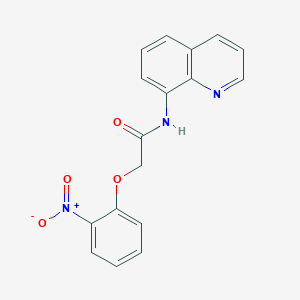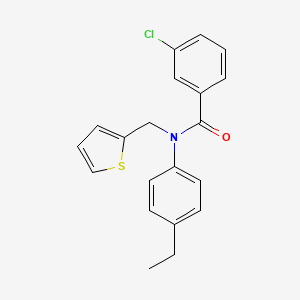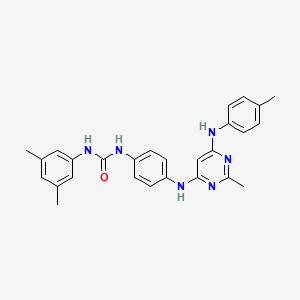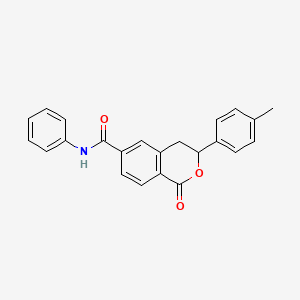
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a quinoline ring, a fluorophenoxy group, and a propoxy side chain, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Amide Bond: The final step involves coupling the quinoline derivative with 4-fluorophenoxypropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline or phenoxy groups.
Reduction: Reduced forms of the quinoline ring or the amide bond.
Substitution: Substituted derivatives at the fluorophenoxy group.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
- 2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
- 2-(4-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
Uniqueness
The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide may impart unique electronic properties, affecting its reactivity and interactions compared to its chloro, bromo, and methyl analogs.
特性
分子式 |
C21H21FN2O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C21H21FN2O3/c1-3-13-26-19-11-10-18(17-5-4-12-23-20(17)19)24-21(25)14(2)27-16-8-6-15(22)7-9-16/h4-12,14H,3,13H2,1-2H3,(H,24,25) |
InChIキー |
WTYXFCIJWMKBFC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=C(C=C3)F)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11328008.png)
![5-(3-fluoro-4-methylphenyl)-3-(3-hydroxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328027.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11328034.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11328046.png)
![Propan-2-yl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11328053.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B11328058.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11328072.png)


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11328103.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11328106.png)

![{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328114.png)
